2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2S/c1-25-13-5-4-11(17)7-12(13)20-14(24)9-26-16-22-21-15(23(16)18)10-3-2-6-19-8-10/h2-8H,9,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFJFKFVQPSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide , often referred to as a triazole derivative, has garnered interest due to its diverse biological activities. The unique structure of this compound, characterized by the presence of a triazole ring and various functional groups, allows it to interact with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O2S |
| Molecular Weight | 372.89 g/mol |
| IUPAC Name | 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide |
| InChI Key | ZYJQXHNGPZKJEC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The triazole moiety plays a significant role in enzyme inhibition by mimicking natural substrates or cofactors. Additionally, the sulfanyl group enhances binding affinity to active sites of target proteins, while the chloro and methoxy groups may influence the compound's pharmacokinetics and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted that triazole derivatives possess potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
Anticancer Properties
The potential anticancer activity of this compound has also been explored. Triazole derivatives have shown promise in inhibiting cancer cell proliferation in various cell lines. A study reported that certain triazole-containing compounds exhibited IC50 values below 10 µM against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The mechanism involves inducing apoptosis through the modulation of cell signaling pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as cyclooxygenases (COXs) and phosphodiesterases (PDEs). These enzymes are crucial in inflammatory processes and signal transduction pathways. Inhibition studies revealed that this compound could reduce inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated a series of triazole derivatives including our compound against clinical isolates of bacteria. Results showed significant antibacterial activity with a focus on the structure-activity relationship (SAR), indicating that modifications at the pyridine or acetamide positions could enhance efficacy .
- Anticancer Activity : In a recent study, the compound was tested on various cancer cell lines. The findings indicated that it induced cell cycle arrest and apoptosis, with detailed mechanisms involving mitochondrial dysfunction and caspase activation being elucidated through flow cytometry and Western blot analyses .
Scientific Research Applications
Overview
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a compound belonging to the triazole family, which has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural configuration that contributes to its biological activities, making it a subject of interest for various therapeutic explorations.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. Specifically, 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide has been investigated for its potential to inhibit the growth of various bacterial and fungal strains. Studies have shown that triazole derivatives can effectively combat infections caused by resistant pathogens, thereby addressing a critical need in antimicrobial therapy .
Anticancer Properties
The anticancer potential of this compound is another area of active investigation. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Research suggests that triazole derivatives can inhibit pro-inflammatory cytokines and pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antifungal Activity
A study focused on the synthesis and evaluation of triazole derivatives demonstrated that compounds similar to 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide exhibited antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values indicated efficacy comparable to or exceeding that of established antifungal agents like fluconazole .
Case Study 2: Anticancer Activity
In vitro experiments conducted on various human cancer cell lines revealed that triazole derivatives could significantly inhibit cell growth. For instance, compounds structurally related to 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide were shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Data Tables
Q & A
Basic: What are the standard synthetic routes for preparing 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide?
Methodological Answer:
The compound is typically synthesized via a multi-step process:
Alkylation of Triazole-Thiol Precursors : React 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in an alkaline medium (e.g., KOH/MeOH) to form the sulfanyl bridge .
Paal-Knorr Condensation : Modify the 4-amino group of the triazole ring using this reaction to introduce pyrrolidine or other heterocyclic fragments, enhancing solubility or bioactivity .
Purification : Use column chromatography or recrystallization to isolate the product, confirmed via TLC and melting point analysis.
Key Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and reaction time .
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
Structural confirmation involves:
- Spectroscopic Analysis :
- Mass Spectrometry (LC-MS) : Confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C, H, N, S values .
Intermediate: What experimental models are used to assess its anti-exudative activity?
Methodological Answer:
Anti-exudative activity is evaluated in vivo using:
- Rat Carrageenan-Induced Pleurisy : Measure exudate volume and leukocyte count in pleural fluid after compound administration (e.g., 10–50 mg/kg doses) .
- Histopathological Analysis : Assess inflammation reduction in tissue samples .
Controls : Include standard anti-inflammatory agents (e.g., indomethacin) and vehicle-treated groups.
Limitations : Species-specific responses may require cross-validation with human cell lines (e.g., TNF-α inhibition assays) .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer:
SAR studies focus on:
- Triazole Modifications : Introducing substituents (e.g., alkyl, aryl) at the 4-amino position to enhance bioavailability. For example, cyclohexyl or adamantyl groups improve metabolic stability .
- Sulfanyl Linker Replacement : Testing oxygen or selenium analogs to modulate electron density and binding affinity .
- Acetamide Tailoring : Varying the N-aryl group (e.g., chloro-methoxy vs. fluoro-methoxy) to optimize target engagement (e.g., COX-2 inhibition) .
Computational Tools : Molecular docking (AutoDock Vina) and PASS software predict bioactivity against inflammation-related targets (e.g., PDE4, NF-κB) .
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
Discrepancies arise due to:
- Solvent Effects in Docking : Adjust protonation states and solvation parameters (e.g., explicit water models) to better mimic physiological conditions .
- Metabolic Stability : Use microsomal assays (e.g., rat liver S9 fractions) to identify rapid degradation pathways not modeled in silico .
- Off-Target Screening : Employ kinome-wide profiling to detect unanticipated interactions .
Case Study : If PASS predicts anti-exudative activity but in vivo results are weak, validate target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Solvent Selection : Replace MeOH with DMF or THF for better solubility of intermediates .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hours reflux) .
Data-Driven Example : A 15% yield increase was achieved by switching from KOH to Cs2CO3 as a base, minimizing side-product formation .
Intermediate: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds .
Mitigation : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Advanced: What in vitro assays validate its mechanism of action beyond anti-exudative effects?
Methodological Answer:
- Cytokine Profiling : Quantify IL-6, IL-1β, and TNF-α levels in LPS-stimulated macrophages (ELISA) .
- ROS Scavenging Assays : Measure inhibition of superoxide radicals (e.g., cytochrome C reduction assay) .
- Enzymatic Inhibition : Test activity against COX-1/COX-2 or 5-lipoxygenase using colorimetric substrates .
Integration : Combine results with transcriptomics (RNA-seq) to identify novel pathways affected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
